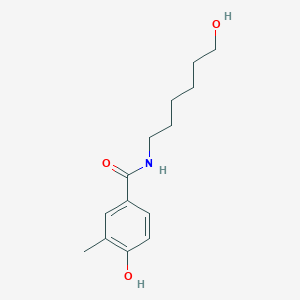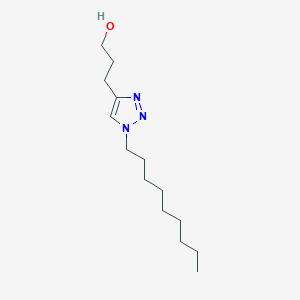![molecular formula C15H22FNO B6644135 4-[[3-(3-Fluorophenyl)cyclobutyl]amino]pentan-2-ol](/img/structure/B6644135.png)
4-[[3-(3-Fluorophenyl)cyclobutyl]amino]pentan-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[[3-(3-Fluorophenyl)cyclobutyl]amino]pentan-2-ol is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a cyclic amine that has been shown to exhibit a range of biochemical and physiological effects, making it an interesting compound for further study. In
Mécanisme D'action
The exact mechanism of action of 4-[[3-(3-Fluorophenyl)cyclobutyl]amino]pentan-2-ol is not fully understood, but it is thought to act as a modulator of neurotransmitter release and uptake. It has been shown to increase the release of dopamine and serotonin in the brain, which may contribute to its anxiolytic and antidepressant effects.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a range of biochemical and physiological effects. It has been shown to increase the release of dopamine and serotonin in the brain, which may contribute to its anxiolytic and antidepressant effects. It has also been shown to decrease the activity of the hypothalamic-pituitary-adrenal (HPA) axis, which is involved in the stress response.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of studying 4-[[3-(3-Fluorophenyl)cyclobutyl]amino]pentan-2-ol in lab experiments is its potential therapeutic applications. It has been shown to exhibit anxiolytic and antidepressant effects, making it a promising compound for the development of new treatments for these conditions. However, one of the limitations of studying this compound is its complex synthesis method, which may make it difficult to produce in large quantities.
Orientations Futures
There are several potential future directions for research on 4-[[3-(3-Fluorophenyl)cyclobutyl]amino]pentan-2-ol. One area of interest is the development of new therapeutic applications, particularly in the treatment of anxiety and depression. Another area of interest is the study of the compound's effects on other neurotransmitter systems, such as the GABAergic system. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential side effects.
Méthodes De Synthèse
The synthesis of 4-[[3-(3-Fluorophenyl)cyclobutyl]amino]pentan-2-ol is a complex process that involves several steps. The first step involves the preparation of the starting material, which is 3-(3-Fluorophenyl)cyclobutanone. This is achieved by reacting 3-fluorobenzaldehyde with cyclobutanone in the presence of a catalyst. The resulting product is then reacted with an amine, such as pentylamine, to form the final product.
Applications De Recherche Scientifique
4-[[3-(3-Fluorophenyl)cyclobutyl]amino]pentan-2-ol has been studied for its potential applications in a variety of scientific fields, including neuroscience, pharmacology, and medicinal chemistry. It has been shown to exhibit a range of effects on the central nervous system, including modulation of neurotransmitter release and uptake. It has also been studied for its potential therapeutic applications, particularly in the treatment of anxiety and depression.
Propriétés
IUPAC Name |
4-[[3-(3-fluorophenyl)cyclobutyl]amino]pentan-2-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22FNO/c1-10(6-11(2)18)17-15-8-13(9-15)12-4-3-5-14(16)7-12/h3-5,7,10-11,13,15,17-18H,6,8-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABYOZGBRRQTJDH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(C)O)NC1CC(C1)C2=CC(=CC=C2)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22FNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-ethyl-4-methyl-N-[(3-methylimidazol-4-yl)methyl]aniline](/img/structure/B6644057.png)

![6-ethyl-5-fluoro-N-[1-(5-methyl-1,3-oxazol-2-yl)ethyl]pyrimidin-4-amine](/img/structure/B6644065.png)
![2-[1-(1,5-Dimethylpyrazole-3-carbonyl)piperidin-2-yl]acetic acid](/img/structure/B6644084.png)

![2-[[(2-Ethyl-4-hydroxybutyl)amino]methyl]-4-fluorophenol](/img/structure/B6644094.png)
![5-chloro-4-N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]pyrimidine-4,6-diamine](/img/structure/B6644101.png)



![N-[(2-aminophenyl)methyl]-6,7-dihydro-5H-cyclopenta[b]pyridin-2-amine](/img/structure/B6644143.png)

![1-[[(4-Fluoro-2-methylbenzoyl)amino]methyl]cyclobutane-1-carboxylic acid](/img/structure/B6644157.png)
![2-[Cyclopropylmethyl-(4-fluoro-2-methylbenzoyl)amino]acetic acid](/img/structure/B6644161.png)
